5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide
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Overview
Description
5-chloro-2-methoxy-N’-[2-(trifluoromethyl)benzoyl]benzohydrazide is an organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N’-[2-(trifluoromethyl)benzoyl]benzohydrazide typically involves multiple steps, including the introduction of the chloro, methoxy, and trifluoromethyl groups. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N’-[2-(trifluoromethyl)benzoyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-chloro-2-methoxy-N’-[2-(trifluoromethyl)benzoyl]benzohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N’-[2-(trifluoromethyl)benzoyl]benzohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N’-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 5-chloro-2-methoxybenzonitrile
- 5-chloro-2-methoxy-N’-[1-(4-(1H-tetrazol-1-yl)phenyl)ethylidene]benzohydrazide
Uniqueness
5-chloro-2-methoxy-N’-[2-(trifluoromethyl)benzoyl]benzohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O3/c1-25-13-7-6-9(17)8-11(13)15(24)22-21-14(23)10-4-2-3-5-12(10)16(18,19)20/h2-8H,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBPGCUAOFNWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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